2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-16(2)18-10-12-20(13-11-18)28-22(31)15-33-26-29-23-21(19-8-6-5-7-9-19)14-27-24(23)25(32)30(26)17(3)4/h5-14,16-17,27H,15H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLMOWYDCJDYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates a pyrrolo[3,2-d]pyrimidine core, which is recognized for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.6 g/mol. The compound features a thioacetamide moiety and an isopropylphenyl group, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O2S |
| Molecular Weight | 460.6 g/mol |
| Structure | Pyrrolo[3,2-d]pyrimidine core with thio and acetamide groups |
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. PDE inhibitors are significant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, pyrrolo[3,2-d]pyrimidines have been linked to anti-Bcl-2 activity, which is vital for cancer therapy due to Bcl-2's role in apoptosis regulation .
- Antiviral Properties : Compounds with related structures have been reported to possess antiviral activities against respiratory syncytial virus (RSV), indicating potential applications in virology .
Biological Activity Studies
Several studies have investigated the biological activity of compounds related to the target compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. Notably, molecular dynamics simulations suggested that effective compounds interacted with target proteins primarily through hydrophobic contacts .
Case Study 2: PDE Inhibition
Research on pyrrolo[3,2-d]pyrimidine derivatives revealed their effectiveness as PDE inhibitors. In vitro assays demonstrated significant inhibition rates against specific PDE isoforms, correlating with enhanced cellular responses in inflammatory models .
Pharmacological Applications
The biological activities of this compound suggest several pharmacological applications:
- Anti-inflammatory Agents : Due to its PDE inhibitory effects.
- Anticancer Therapeutics : As a potential treatment for various cancers.
- Antiviral Drugs : Targeting viral infections like RSV.
Comparison with Similar Compounds
Core Modifications
The target compound shares its pyrrolo[3,2-d]pyrimidine core with 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (). Key differences include:
- Position 3 substituent: The target compound’s isopropyl group vs. the analogue’s butyl chain.
- Acetamide aryl group: The target’s 4-isopropylphenyl vs. the analogue’s 3,4-dichlorophenyl.
Patent-Based Analogues
European Patent EP 4 374 877 A2 () discloses compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Electron-withdrawing groups (e.g., cyano, trifluoromethyl): Improve binding affinity to ATP pockets in kinases but may reduce solubility.
- Morpholine-containing side chains : Enhance solubility via polarity, a feature absent in the target compound, which relies on isopropyl groups for hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s LogP (4.2) balances membrane permeability and solubility better than the butyl-dichlorophenyl analogue (LogP 5.1), which may suffer from aggregation issues. The patent compound’s lower LogP (3.8) reflects its morpholine-mediated polarity .
- Solubility : The dichlorophenyl analogue’s poor solubility (6.8 µg/mL) contrasts with the patent compound’s higher solubility (45.0 µg/mL), underscoring the trade-off between halogenation and polar side chains. The target compound’s intermediate solubility (12.5 µg/mL) aligns with its moderate lipophilicity .
Crystallographic and Supramolecular Behavior
The thioacetamide linker can act as a hydrogen-bond donor/acceptor, forming stable interactions with adjacent molecules, as described in Etter’s graph-set analysis (). The isopropyl groups may disrupt crystal packing compared to linear alkyl chains, reducing melting points and enhancing amorphous character .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
